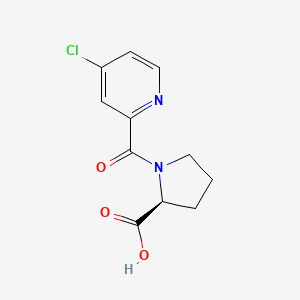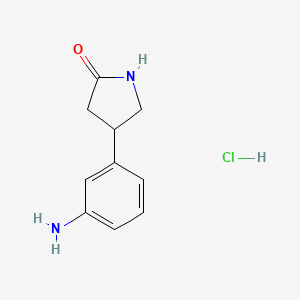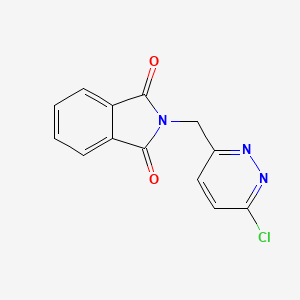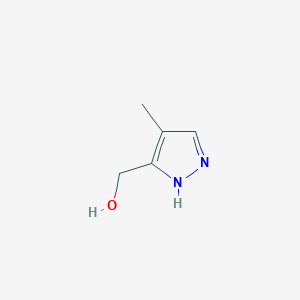![molecular formula C13H18N4O2 B1398588 tert-Butyl-2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate CAS No. 1269293-39-1](/img/structure/B1398588.png)
tert-Butyl-2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate
Übersicht
Beschreibung
Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions . They have been found to have a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern . They have been used in various drugs and have shown potential in cancer therapy .
Synthesis Analysis
Imidazo[4,5-b]pyridine derivatives have been synthesized and subjected to activity assessment in vitro and in vivo . A new series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as Src family kinase inhibitors .
Molecular Structure Analysis
The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations . They consist of an imidazole ring fused with a pyridine moiety .
Chemical Reactions Analysis
Imidazo[4,5-b]pyridine derivatives have been synthesized using various catalysts . They have been developed mostly on the basis of metal-catalyzed reactions and functionalizations .
Wissenschaftliche Forschungsanwendungen
Molekülares Docking und Dynamik
Diese Verbindung wurde in molekularen Docking-Studien verwendet, um ihre Bindungswechselwirkungen mit biologischen Zielmolekülen zu verstehen. Solche Studien sind entscheidend für die Medikamentenentwicklung, insbesondere bei der Identifizierung potenzieller Antimykotika .
Pharmakologisches Potenzial
Imidazo[4,5-b]pyridin-Derivate, einschließlich dieser Verbindung, haben sich in der Pharmakologie als vielversprechend erwiesen. Sie wurden auf ihr Potenzial untersucht, den nukleären Faktor Kappa-Lichtketten-Verstärker aktivierter B-Zellen (NF-kappaB) durch Phosphorylierung zu aktivieren, ein Schlüsselweg bei Entzündungen und Immunität .
Antifungal-Anwendungen
Forschungen haben die antifungal-Wirkung dieser Verbindung untersucht, insbesondere gegen Candida spp., was angesichts der zunehmenden Besorgnis über Pilzinfektionen und Arzneimittelresistenz von Bedeutung ist .
Materialwissenschaften
Diese Derivate werden aufgrund ihrer einzigartigen Eigenschaften, die zu Innovationen in optoelektronischen Geräten und Sensoren führen könnten, auf ihr Potenzial in den Materialwissenschaften untersucht .
Krebsforschungs-Anwendungen
Jüngste Studien deuten darauf hin, dass Imidazo[4,5-b]pyridin-Derivate eine Antikrebsaktivität aufweisen und zur Entwicklung wirksamerer Medikamente gegen verschiedene Krebsarten beitragen könnten .
Synthetische Chemie
Die Verbindung ist auch in der synthetischen Chemie als Baustein für die Herstellung komplexerer Moleküle von Bedeutung. Ihre Synthese beinhaltet palladiumkatalysierte Amidkupplungsreaktionen, die wertvoll für den Aufbau verschiedener chemischer Bibliotheken sind .
Lumineszierende Eigenschaften
Aufgrund ihrer lumineszierenden Eigenschaften werden diese Verbindungen in der Konfokalmikroskopie und -bildgebung eingesetzt, was die biologische Forschung unterstützt, bei der die Visualisierung auf molekularer Ebene erforderlich ist .
Design der biologischen Aktivität
Die Entwicklung und Synthese neuartiger Derivate, die auf der Kernstruktur dieser Verbindung basieren, ist im Gange, um ihre biologische Aktivität zu untersuchen. Dies beinhaltet die Untersuchung der Auswirkungen verschiedener Substituenten auf die pharmakologischen Eigenschaften der Verbindung .
Jedes Anwendungsgebiet bietet ein reiches Forschungsfeld und Potenzial für bedeutende wissenschaftliche Fortschritte.
Antifungal-Wirkung eines neuen N-(tert-Butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amin-Derivats Pharmakologisches Potenzial und synthetische Ansätze von Imidazo[4,5-b]pyridinen Antifungal-Wirkung eines neuen N-(tert-Butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amin-Derivats Imidazo[1,5-a]pyridin-Derivate: nützlich, lumineszierend und vielseitig Imidazopyridin-Familie: vielseitig Neue Iminocumarin-Imidazo[4,5-b]pyridin-Derivate: Design
Wirkmechanismus
Target of Action
The primary target of this compound is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, inhibiting the formation of ergosterol . This disruption in ergosterol biosynthesis leads to changes in the permeability and fluidity of the fungal cell membrane, ultimately leading to cell death .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting the action of CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption can lead to the accumulation of toxic intermediates and a deficiency of ergosterol, causing detrimental effects on the fungal cell membrane .
Pharmacokinetics
In-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has been observed to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .
Biochemische Analyse
Biochemical Properties
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of Sterol 14-alpha demethylase (CYP51), an enzyme involved in ergosterol biosynthesis in yeast cells . This interaction leads to the inhibition of ergosterol formation, which is crucial for maintaining the integrity of the fungal cell membrane . Additionally, tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate exhibits binding interactions with other biomolecules, contributing to its diverse biochemical properties.
Cellular Effects
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the formation of yeast to mold transition in Candida spp., a process essential for fungal pathogenicity . This compound also impacts gene expression by modulating the activity of transcription factors involved in ergosterol biosynthesis . Furthermore, it affects cellular metabolism by altering the levels of key metabolites involved in the biosynthetic pathways.
Molecular Mechanism
The molecular mechanism of action of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate involves several key interactions at the molecular level. It binds to the active site of Sterol 14-alpha demethylase (CYP51), inhibiting its enzymatic activity . This inhibition prevents the conversion of lanosterol to ergosterol, a critical step in the ergosterol biosynthesis pathway . Additionally, tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate may interact with other biomolecules, leading to changes in gene expression and enzyme activity . These molecular interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate can have sustained effects on cellular function, including prolonged inhibition of ergosterol biosynthesis and disruption of fungal cell membrane integrity .
Dosage Effects in Animal Models
The effects of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate vary with different dosages in animal models. At lower doses, the compound exhibits potent antifungal activity with minimal adverse effects . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in ergosterol biosynthesis, including Sterol 14-alpha demethylase (CYP51) . This interaction leads to the inhibition of ergosterol formation, affecting the overall metabolic flux and metabolite levels in fungal cells . Additionally, the compound may influence other metabolic pathways, contributing to its broad-spectrum antifungal activity .
Transport and Distribution
The transport and distribution of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate within cells and tissues are mediated by various transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing it to reach its target sites . It may also interact with specific binding proteins that facilitate its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s efficacy and distribution within the organism.
Subcellular Localization
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with Sterol 14-alpha demethylase (CYP51) and other enzymes involved in ergosterol biosynthesis . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The subcellular localization of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate is essential for its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(1H-imidazo[4,5-b]pyridin-2-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)15-8-6-10-16-9-5-4-7-14-11(9)17-10/h4-5,7H,6,8H2,1-3H3,(H,15,18)(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWUTFHHVXNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC2=C(N1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)
![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)



![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1398515.png)




![tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate](/img/structure/B1398527.png)

